molecular formula C14H13IN2O2 B3049284 tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate CAS No. 2007920-44-5

tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate

Cat. No. B3049284
CAS RN: 2007920-44-5
M. Wt: 368.17
InChI Key: QWKKBCZEHPMXIN-UHFFFAOYSA-N
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Description

“tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C14H13IN2O2 . It is a type of indole derivative .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate” is based on its molecular formula C14H13IN2O2 . For a detailed structural analysis, specialized software or tools would be required to visualize the molecule.

Scientific Research Applications

Role in Synthesis of Alkaloids

Indole derivatives are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and are important types of molecules and natural products .

Biologically Active Compounds

Indole derivatives are used as biologically active compounds for the treatment of various disorders in the human body . They have attracted increasing attention in recent years for their potential in treating cancer cells and microbes .

Antiviral Activity

Indole derivatives possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory activity . They have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Anticancer Activity

Indole derivatives have shown potential in anticancer treatments . They have been found to have various biological activities that could be beneficial in the treatment of cancer .

Antimicrobial Activity

Indole derivatives have antimicrobial properties . They have been used in the development of new drugs for the treatment of various microbial infections .

Antitubercular Activity

Indole derivatives have been found to possess antitubercular activities . This makes them a potential candidate for the development of new antitubercular drugs .

Chemoselective Tert-butoxycarbonylation Reagent

Although not directly related to “tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate”, it’s worth noting that tert-butyl carbonates, a related class of compounds, have been used as chemoselective tert-butoxycarbonylation reagents for aromatic and aliphatic amines .

properties

IUPAC Name

tert-butyl 6-cyano-3-iodoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-5-4-9(7-16)6-12(10)17/h4-6,8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKKBCZEHPMXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801155800
Record name 1H-Indole-1-carboxylic acid, 6-cyano-3-iodo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate

CAS RN

2007920-44-5
Record name 1H-Indole-1-carboxylic acid, 6-cyano-3-iodo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007920-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-carboxylic acid, 6-cyano-3-iodo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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